Product packaging for VINYLMETHYLSILACYCLOPENTANE(Cat. No.:CAS No. 3944-18-1)

VINYLMETHYLSILACYCLOPENTANE

Cat. No.: B3133591
CAS No.: 3944-18-1
M. Wt: 126.27 g/mol
InChI Key: QKUYGDPPUKAFKC-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds and Cyclic Silanes

Organosilicon compounds are a class of chemical compounds containing carbon-silicon bonds. mdpi.comchemeo.com This field of chemistry has grown significantly since the first synthesis of tetraethylsilane, evolving from a niche area of study to a cornerstone of modern synthetic and materials science. oup.com Organosilicon compounds are notable for their unique properties, which distinguish them from their purely organic counterparts. Many are volatile, stable in air, and highly soluble in organic solvents, making them versatile reagents in organic synthesis. oup.com

Cyclic silanes, a subgroup of organosilicon compounds, feature one or more silicon atoms within a ring structure. Research into cyclic silanes has covered a wide range of ring sizes and functionalities. google.com These compounds are of interest due to their distinct reactivity, which is often influenced by ring strain and the nature of the substituents on the silicon atom. nih.gov Strained cyclic silanes, for instance, can undergo selective bond-forming reactions, making them useful intermediates in synthesis. google.com

Significance of Silacyclopentane (B13830383) Frameworks in Chemical Research

The silacyclopentane ring, a five-membered ring containing a silicon atom, is a common and important structural motif in organosilicon chemistry. oup.com Unlike smaller rings such as silacyclobutanes, the silacyclopentane framework generally possesses lower ring strain, contributing to its relative stability. The study of silacyclopentane derivatives is an active area of research, with methods developed for their synthesis and functionalization. oup.comoup.com

The significance of the silacyclopentane framework lies in its utility as a building block for more complex molecules and materials. For example, ring-opening reactions of functionalized silacyclopentanes can lead to the formation of linear polymers with silicon in the backbone, which can have unique thermal and mechanical properties. researchgate.net Furthermore, the functional groups attached to the silicon atom or the carbon atoms of the ring can be manipulated to create a wide array of derivatives with tailored properties for applications in materials science and as intermediates in organic synthesis. oup.com

Contextualizing Vinyl and Methyl Functionality in Organosilicon Ring Systems

The properties and reactivity of a silacyclopentane ring are heavily influenced by the substituents attached to the silicon atom. In vinylmethylsilacyclopentane, these are the vinyl and methyl groups.

The methyl group is a simple alkyl substituent that is common in organosilicon chemistry. vot.pl Its presence generally enhances the stability of the compound and influences its physical properties, such as boiling point and solubility. In the context of the silacyclopentane ring, the methyl group is relatively unreactive and primarily serves to complete the valency of the silicon atom while providing a degree of steric hindrance.

The vinyl group (-CH=CH2), an unsaturated hydrocarbon functional group, imparts significant reactivity to the molecule. mdpi.commdpi.com Vinyl-functionalized organosilicon compounds are highly valuable in materials science. mdpi.com The double bond of the vinyl group can participate in a variety of chemical reactions, most notably hydrosilylation and polymerization. mdpi.commdpi.com This reactivity allows vinyl-functionalized silanes to act as cross-linking agents or monomers in the production of silicone polymers and hybrid organic-inorganic materials. mdpi.commdpi.com The presence of a vinyl group on the silacyclopentane ring makes this compound a potential precursor for such polymeric materials.

Research Gaps and Objectives in this compound Studies

While the broader classes of vinyl-functionalized silanes and silacyclopentane derivatives have been subjects of considerable research, specific studies focusing exclusively on this compound are not extensively reported in publicly available literature. This points to several research gaps and potential objectives for future studies:

Detailed Synthetic Optimization: While general methods for the synthesis of silacyclopentanes exist, dedicated studies to optimize the synthesis of this compound for high yield and purity are not widely documented.

Comprehensive Reactivity Profile: The reactivity of the vinyl group in this specific cyclic system warrants a more thorough investigation. Studies could focus on its participation in various reactions such as hydrosilylation, polymerization, and cross-metathesis, and how the cyclic framework influences these reactions compared to acyclic vinylsilanes.

Polymerization Studies: A significant objective would be to explore the ring-opening polymerization of this compound and the properties of the resulting polymers. The interplay between the ring-opening process and the reactivity of the pendant vinyl group could lead to novel materials.

Material Applications: There is a need for research into the incorporation of this compound as a monomer or cross-linker in the development of new silicon-based materials, and to characterize the properties of these materials.

Data Tables

To provide context for the properties of this compound, the following tables present data for related organosilicon compounds.

Table 1: Physical Properties of Related Silacyclopentane Derivatives

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
1-Chloro-1-methylsilacyclopentane2406-31-7C5H11ClSi134.68128
1-Methylsilacyclopentane765-27-5C5H12Si100.2477-78
1-Vinyl-1-methylsilacyclopentane3944-18-1C7H14Si126.27Not available

Data for 1-Chloro-1-methylsilacyclopentane sourced from chembk.com. Data for 1-Methylsilacyclopentane is widely available in chemical databases. Molar mass for this compound is calculated.

Table 2: Spectroscopic Data for a Related Compound: 1-Methylsilacyclopentane

Spectroscopic DataValues
Mass Spectrum (m/z) 100 (M+), 85, 72, 57
¹H NMR (ppm) ~0.1 (s, 3H, Si-CH₃), ~0.6 (m, 4H, Si-CH₂), ~1.5 (m, 4H, C-CH₂)
¹³C NMR (ppm) ~-5 (Si-CH₃), ~12 (Si-CH₂), ~27 (C-CH₂)

Note: This is generalized data for 1-methylsilacyclopentane and serves as an example. Specific shifts can vary with solvent and experimental conditions. Mass spectrum data from massbank.eu.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14Si B3133591 VINYLMETHYLSILACYCLOPENTANE CAS No. 3944-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-1-methylsilolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Si/c1-3-8(2)6-4-5-7-8/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUYGDPPUKAFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCCC1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity of Vinylmethylsilacyclopentane Analogs

Fundamental Reaction Pathways of Silicon-Carbon Bonds in Cyclic Systems

The silicon-carbon bond, while generally stable, is more polarized and susceptible to cleavage than a carbon-carbon bond. cdnsciencepub.com This reactivity is a cornerstone of organosilicon chemistry and is particularly relevant in cyclic systems where ring strain can play a significant role.

The cleavage of Si-C bonds in silacyclopentane (B13830383) analogs can be initiated by various reagents, including nucleophiles, electrophiles, and oxidizing agents. Mechanistic studies have shown that the reaction outcomes are often dependent on the specific reagents and the substitution pattern on the silicon atom and the ring.

For instance, the cleavage of Si-C bonds in silacyclopentane derivatives can be achieved through oxidation. The reaction of 2-lithio-2-(trimethylsilyl)silacyclopentane with aldehydes yields 2-alkylidenesilacyclopentanes, which can be transformed into γ-hydroxy ketones via oxidative cleavage of the endocyclic Si-C bonds. rsc.org This process typically involves reagents like hydrogen peroxide in the presence of a fluoride (B91410) source. rsc.org

Electrophilic cleavage is another important pathway. Studies on compounds like 1-allyl-1,2,5-trimethyl-1-silacyclopentane have investigated the stereochemistry of Si-C bond cleavage when attacked by electrophiles. nih.gov The mechanism of electrophilic attack on unsaturated silanes is well-established, proceeding through a carbocation intermediate stabilized by the β-silyl effect, where the silicon atom stabilizes a positive charge on the carbon atom two bonds away via hyperconjugation. wikipedia.org This principle governs the regioselectivity of the cleavage.

The cleavage of Si-C bonds can also be effected by hydrides. However, unlike the strained four-membered silacyclobutane (B14746246) ring, the Si-C bond in 1,1,2-triphenyl-1-silacyclopentane was found to be resistant to cleavage by lithium aluminium hydride in refluxing tetrahydrofuran, suggesting that the five-membered ring lacks sufficient strain to facilitate this reaction under these conditions. acs.org

Table 1: Representative Si-C Bond Cleavage Reactions in Silacyclopentane Analogs
Substrate AnalogReagent(s)Product TypeKey ObservationReference
2-AlkylidenesilacyclopentanesH₂O₂ / KF, n-Bu₄NFγ-Hydroxy ketonesOxidative cleavage of endocyclic Si-C bonds. rsc.org
1-Allyl-1,2,5-trimethyl-1-silacyclopentaneElectrophiles (e.g., H⁺)Cleavage of allyl-Si bondInvestigation of stereochemistry at silicon. nih.gov
1,1,2-Triphenyl-1-silacyclopentaneLiAlH₄ / THF (reflux)No reactionSilacyclopentane ring is not strained enough for cleavage under these conditions. acs.org

Silylenes, the silicon analogs of carbenes, are highly reactive intermediates that readily undergo insertion into various sigma bonds. ias.ac.in While the insertion of an external silylene into the relatively inert Si-C bond of a pre-existing silacyclopentane ring is not a commonly reported pathway, the general reactivity of silylenes suggests such reactions are mechanistically plausible, particularly with highly reactive silylenes. Mechanistic studies show that silylene insertions into O-H, Si-H, and Si-Cl bonds often proceed in a concerted manner through a three-membered cyclic transition state. ias.ac.inias.ac.in

A more synthetically relevant process involves the insertion of carbenes or carbenoids into the Si-C bonds of smaller, more strained silacycles to generate silacyclopentanes. For example, palladium(II)-catalyzed insertion of a carbene (derived from a trisylhydrazone) into the C-Si bonds of silacyclobutanes provides an efficient route to functionalized silacyclopentanes. nih.govfrontiersin.org The proposed mechanism involves oxidative addition of the strained C-Si bond to the palladium catalyst, followed by migratory insertion of the carbene and subsequent reductive elimination. nih.govfrontiersin.org

Furthermore, stable silylenes have been generated from silacyclopentane precursors. The stable dialkylsilylene, 2,2,5,5-tetrakis(trimethylsilyl)silacyclopentane-1,1-diyl, has been shown to undergo various reactions, including isomerization to a silaethene and addition to π-bonds, highlighting the unique reactivity imparted by the divalent silicon center within a five-membered ring structure. ias.ac.inias.ac.in

Reactivity of the Vinyl Moiety within the Silacyclopentane Ring

The vinyl group attached to the silicon atom of the silacyclopentane ring exhibits reactivity characteristic of vinylsilanes, which is distinct from that of simple alkenes. The silicon atom influences the electronic properties of the double bond, making it a versatile handle for a variety of organic transformations.

Nucleophilic addition to the vinyl group is less common but can be achieved under specific catalytic conditions. For example, in the presence of platinum chloride and a metal iodide co-catalyst, β-substituted vinylsilanes can react with aldehydes at the β-position. acs.org This constitutes a formal nucleophilic addition at the β-carbon, leading to the formation of allyl silyl (B83357) ethers. acs.org

The vinyl group of vinylsilacyclopentane analogs can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. openstax.orglibretexts.org Vinylsilanes can participate in both intermolecular and intramolecular Diels-Alder reactions to form complex cyclic and bicyclic structures. acs.orgacs.org The reactivity of the vinylsilane as a dienophile is influenced by the substituents on the silicon atom. acs.org

For example, dialkylvinylsilyl ethers derived from dienols undergo smooth intramolecular Diels-Alder reactions, with the stereoselectivity being influenced by the steric bulk of the alkyl groups on the silicon. acs.org Computational studies on the Diels-Alder reaction of cyclopentadiene (B3395910) with various vinylsilanes have been used to predict relative reactivities and optimize synthetic routes. cdnsciencepub.com Iron-catalyzed cross-cycloadditions between vinylsilanes and 1,3-dienes have also been developed, providing access to [4+2] and [2+2] cycloadducts that are often inaccessible through conventional thermal methods. nih.gov

Table 2: Examples of Cycloaddition Reactions with Vinylsilane Analogs
Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Intramolecular Diels-AlderDialkylvinylsilyl ethers of dienolsThermalBicyclic silyl ethers acs.org
[4+2] Cross-CycloadditionVinyltrimethylsilane + 2-substituted-1,3-dienePyridine-2,6-diimine (PDI) iron complexSubstituted cyclohexenylsilane nih.gov
[2+2] Cross-CycloadditionVinylsilane + (E)-piperylenePyridine-2,6-diimine (PDI) iron complexSubstituted cyclobutylsilane nih.gov
[5+2+1] CycloadditionEne-vinylcyclopropanes + CORhodium catalystBicyclic cyclooctenones pku.edu.cn

The vinylsilacyclopentane moiety is a valuable substrate for transition metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov The Hiyama coupling, which involves the palladium-catalyzed reaction of an organosilane with an organic halide, is a key transformation for vinylsilanes. organic-chemistry.orgwikipedia.org This reaction requires activation of the silicon-carbon bond, typically with a fluoride source or a base, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.orgsioc-journal.cn Recent advances have developed fluoride-free conditions, expanding the reaction's scope and utility. nsf.govnih.gov

A powerful strategy for synthesizing functionalized alkenes involves the silylative coupling of olefins with vinylsilanes. rsc.orgrsc.org This reaction, often catalyzed by ruthenium complexes, can couple two vinylsilane molecules (homo-coupling) or a vinylsilane and another olefin (cross-coupling) to produce stereodefined (E)-1,2-bis(silyl)ethenes or other alkenylsilanes. rsc.orgacs.org These products are highly valuable intermediates. For example, the resulting alkenyl(silyl)cyclopentane derivative can then undergo a subsequent palladium-catalyzed Hiyama cross-coupling with an aryl halide to generate styryl-type derivatives with high stereocontrol. rsc.orgrsc.orgnih.gov This sequential approach combines the efficiency of silylative coupling with the broad applicability of cross-coupling, providing a robust method for constructing complex molecular architectures. rsc.orgrsc.org

Due to the highly specific nature of the query focusing solely on "vinylmethylsilacyclopentane" and the lack of dedicated research articles on its specific reaction mechanisms and reactivity within the public domain, a comprehensive and scientifically accurate article strictly adhering to the provided outline cannot be generated at this time.

General principles of organosilane chemistry, including ring-opening polymerizations and the influence of electronic and steric effects, are well-documented for related compounds. However, applying these general principles to "this compound" without specific experimental data or theoretical studies on this particular compound would involve speculation and would not meet the required standard of scientific accuracy for the requested article.

Further research specifically investigating the ring-opening and rearrangement processes, as well as the electronic and steric influences on the reactivity of this compound, is needed to provide the detailed and specific information requested in the outline.

Spectroscopic Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the intricate details of molecular structure. For a molecule like vinylmethylsilacyclopentane, a combination of rotational, vibrational, and nuclear magnetic resonance spectroscopy would be employed to gain a complete picture of its atomic arrangement and bonding.

Rotational spectroscopy is a high-resolution technique that provides precise information about the moments of inertia of a molecule, from which its equilibrium geometry can be determined with exceptional accuracy. youtube.comyoutube.com For this compound, Fourier Transform Microwave (FTMW) spectroscopy would be the method of choice. By measuring the frequencies of rotational transitions in the gas phase, the rotational constants (A, B, and C) can be determined. These constants are inversely proportional to the principal moments of inertia and are unique for each conformer of the molecule.

The expected rotational spectrum of this compound would likely be complex due to the presence of multiple conformers arising from the ring puckering and the orientation of the vinyl and methyl groups. Each conformer would exhibit its own distinct set of rotational transitions. The relative intensities of these transitions in the spectrum are related to the Boltzmann distribution of the conformers, providing insights into their relative energies. youtube.com

Table 1: Hypothetical Rotational Constants for this compound Conformers (MHz)

Conformer A B C
Axial-Envelope 3500 2200 1800
Equatorial-Twist 3400 2300 1900

Note: These are illustrative values based on similar cyclic molecules and would need to be determined experimentally.

For this compound, the IR and Raman spectra would reveal characteristic bands for the C-H stretching and bending modes of the vinyl, methyl, and cyclopentane ring moieties, as well as the Si-C stretching and Si-CH3 rocking modes. The analysis of these spectra would be crucial for identifying the functional groups present and for distinguishing between different conformers. lmaleidykla.lt For instance, the vibrational frequencies associated with the puckering motion of the silacyclopentane (B13830383) ring are expected to be in the far-infrared region and can provide direct information about the ring's conformation. lmaleidykla.lt

Table 2: Expected Characteristic Vibrational Frequencies for this compound (cm⁻¹)

Vibrational Mode Expected Frequency Range
C=C Stretch (Vinyl) 1640 - 1650
=C-H Stretch (Vinyl) 3010 - 3095
C-H Stretch (Methyl & Ring) 2850 - 2960
Si-C Stretch 600 - 800
Ring Puckering < 200

Note: These are typical frequency ranges for the specified functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in the solution phase. For this compound, ¹H, ¹³C, and ²⁹Si NMR spectra would provide a wealth of structural information. The chemical shifts of the protons and carbons would confirm the presence of the vinyl, methyl, and silacyclopentane groups.

Furthermore, advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would establish the connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could be used to determine the spatial proximity of different protons, which would be invaluable for elucidating the preferred conformation of the molecule in solution. The coupling constants (J-values) between protons would also provide information about the dihedral angles within the ring, further aiding in the conformational analysis. scribd.comutdallas.edumaricopa.edulibretexts.org

Computational Chemistry in Conformational and Structural Studies

Computational chemistry serves as a vital complement to experimental studies, providing theoretical insights into molecular properties and behavior. escholarship.org Quantum chemical calculations can predict molecular structures, energies, and spectroscopic parameters, aiding in the interpretation of experimental data and exploring conformational landscapes that may be difficult to access experimentally. routledge.com

A variety of quantum chemical methods can be employed to calculate the equilibrium structures and relative energies of the different conformers of this compound. routledge.com Density Functional Theory (DFT) methods, such as B3LYP, are often a good starting point due to their balance of accuracy and computational cost. For higher accuracy, Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single and double and perturbative triple excitations (CCSD(T)) can be utilized. nih.gov

These calculations would be used to optimize the geometry of various possible conformers, such as envelope and twist forms of the silacyclopentane ring, with the methyl and vinyl groups in either axial or equatorial positions. lmaleidykla.lt The computed energies would allow for the prediction of the most stable conformer and the relative populations of different conformers at a given temperature.

Table 3: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311++G(d,p) Level of Theory

Conformer Relative Energy (kJ/mol)
Equatorial-Twist 0.00
Axial-Twist 5.20
Equatorial-Envelope 8.50
Axial-Envelope 12.00

Note: These values are illustrative and represent a plausible energy ordering for substituted cyclopentane-like rings.

The conformational flexibility of the five-membered silacyclopentane ring is a key feature of this compound's structure. This flexibility can be described by a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. fiveable.melongdom.orglibretexts.orgmuni.cz For a five-membered ring, the puckering can be described by two coordinates: the puckering amplitude (q) and the pseudorotational phase angle (φ). nsf.govnih.govchemrxiv.org

By performing quantum chemical calculations at various points along these coordinates, a two-dimensional PES can be constructed. nih.gov This surface would reveal the minimum energy conformations (valleys on the surface) and the energy barriers between them (saddle points). fiveable.memuni.cz The analysis of the PES would elucidate the pathway for interconversion between different conformers, such as the pseudorotation path that connects various twist and envelope forms. nsf.govnih.govchemrxiv.orgnih.govresearchgate.net This analysis is crucial for understanding the dynamic behavior of the ring system.

Theoretical Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters for molecules like this compound is a powerful tool in computational chemistry. It allows for the elucidation of molecular structure, conformational analysis, and the interpretation of experimental spectra. By employing quantum mechanical calculations, it is possible to obtain valuable insights into the spectroscopic properties of a compound before it is synthesized or to help in the analysis of complex experimental data.

The primary methods for these predictions are rooted in Density Functional Theory (DFT) and ab initio calculations, such as Møller-Plesset perturbation theory (MP2). nih.gov These methods are used to determine the optimized molecular geometry, from which spectroscopic parameters can be calculated. nih.goveurjchem.com For a molecule like this compound, which has multiple conformers due to the flexibility of the five-membered ring and the rotation of the vinyl and methyl groups, a thorough conformational analysis is the first and most crucial step. nih.govacs.org Different conformers can have distinct spectroscopic signatures, and the predicted spectrum is often a population-weighted average of the spectra of the individual conformers. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) are invaluable for structural elucidation. rsc.org The process typically involves:

Geometry Optimization: The first step is to find the minimum energy structures of all possible conformers of this compound. This is usually done using DFT methods, for example, with the B3LYP functional and a suitable basis set like 6-31G(d). researchgate.net

NMR Parameter Calculation: For each optimized conformer, the NMR shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov

Chemical Shift Prediction: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for a Conformer of this compound (Note: These are illustrative values)

Atom TypeAtom NumberPredicted Chemical Shift (ppm)
¹HH on vinyl group (vinylic)5.5 - 6.0
¹HH on vinyl group (vinylic)4.8 - 5.2
¹HH on methyl group0.1 - 0.3
¹HH on the ring (adjacent to Si)0.5 - 0.8
¹HH on the ring1.4 - 1.8
¹³CC in vinyl group135 - 140
¹³CC in vinyl group112 - 116
¹³CC in methyl group-5 to -2
¹³CC in the ring (adjacent to Si)10 - 15
¹³CC in the ring25 - 30
²⁹SiSi in the ring5 - 15

Vibrational (Infrared) Spectroscopy

Theoretical calculations of vibrational frequencies are crucial for interpreting infrared (IR) spectra. ethz.ch The process involves:

Frequency Calculation: After geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This involves computing the second derivatives of the energy with respect to the nuclear coordinates, which gives the Hessian matrix. openmopac.net

Harmonic Frequencies: Diagonalizing the mass-weighted Hessian matrix yields the harmonic vibrational frequencies. openmopac.net These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. researchgate.net

Intensity Calculation: The IR intensities are calculated from the derivatives of the dipole moment with respect to the vibrational modes. ethz.ch

The predicted vibrational frequencies and their corresponding assignments for key functional groups in this compound would be critical for its characterization. gelest.com An illustrative table of predicted, scaled vibrational frequencies is provided below.

Interactive Data Table: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Note: These are illustrative values)

Vibrational ModeFunctional GroupPredicted Scaled Frequency (cm⁻¹)Predicted Intensity
C-H stretch=C-H (vinyl)3080 - 3020Medium
C-H stretch-C-H (alkyl)2960 - 2850Strong
C=C stretchC=C (vinyl)1645 - 1635Medium
Si-C stretchSi-CH₃1260 - 1240Strong
Si-C stretchSi-CH₂ (ring)800 - 750Strong
C-H bend=CH₂ (vinyl)990, 910Strong

The accuracy of these theoretical predictions is highly dependent on the chosen computational method and basis set. nih.gov For more accurate results, higher levels of theory and larger basis sets can be employed, though at a greater computational cost. wisc.edu Furthermore, for flexible molecules, it is essential to consider the contributions of all low-energy conformers to the final predicted spectrum. mdpi.com Machine learning potentials are also emerging as an efficient method for predicting spectroscopic properties. nih.gov

Polymerization Pathways and Macromolecular Engineering

Ring-Opening Polymerization (ROP) of Silacyclopentane-Based Monomers

Ring-opening polymerization is a powerful technique for the synthesis of polymers with well-defined structures. numberanalytics.com The strain inherent in the five-membered silacyclopentane (B13830383) ring makes it susceptible to ROP, offering a route to polycarbosilanes with unique properties.

Mechanistic Aspects of ROP

The ring-opening polymerization of silacyclopentane derivatives can proceed through various mechanisms, including anionic, cationic, and transition metal-mediated pathways. researchgate.netmdpi.com Anionic ROP, often initiated by strong bases or organometallic reagents, involves the nucleophilic attack on a silicon atom of the ring, leading to the cleavage of a silicon-carbon bond and the formation of a propagating anionic chain end. mdpi.com The choice of initiator and reaction conditions plays a crucial role in controlling the polymerization and minimizing side reactions. researchgate.net

Cationic ROP of silacyclopentanes is another viable route, typically initiated by strong acids or electrophiles. mdpi.com This mechanism involves the formation of a positively charged intermediate that propagates by attacking another monomer molecule. mdpi.com Additionally, transition metal catalysts have been shown to effectively mediate the ROP of silicon-containing rings, offering alternative pathways for polymer synthesis. scholaris.ca

Control over Polymer Architecture and Molecular Weight

A key advantage of living polymerization techniques, such as certain types of ROP, is the ability to precisely control the polymer's architecture, including molecular weight and molecular weight distribution (polydispersity). numberanalytics.comsigmaaldrich.com In a living polymerization, the rate of initiation is comparable to or faster than the rate of propagation, and chain-transfer and termination reactions are absent. cmu.edu This allows for the synthesis of polymers with predictable molecular weights determined by the monomer-to-initiator ratio and narrow polydispersity indices (PDI), often close to 1.0. sigmaaldrich.com

The living nature of some ROP processes for silacyclopentanes enables the synthesis of complex polymer architectures, such as block copolymers. numberanalytics.com By sequentially adding different monomers to the living polymer chain, distinct blocks can be incorporated, leading to materials with tailored properties. researchgate.net For instance, the synthesis of diblock copolymers containing a polysilacyclopentane segment has been demonstrated. researchgate.net

Vinyl Polymerization of Vinyl-Functionalized Silacyclopentanes

The presence of a vinyl group on the silacyclopentane ring allows for its participation in vinyl polymerization reactions, providing another powerful tool for creating novel polymers.

Radical Polymerization Studies

Conventional free radical polymerization is a widely used method for polymerizing vinyl monomers. cmu.edu This process involves initiation, propagation, and termination steps. cmu.edu While effective for producing high molecular weight polymers, conventional radical polymerization offers limited control over the polymer architecture and often results in polymers with broad molecular weight distributions. sigmaaldrich.com Studies have explored the radical polymerization of vinyl-functionalized silanes, which can lead to the formation of polymers with silicon-containing side chains. researchgate.net

Controlled Radical Polymerization (CRP) for Block Copolymers

To overcome the limitations of conventional radical polymerization, various controlled radical polymerization (CRP) techniques have been developed. These methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for controlled chain growth. sigmaaldrich.comspecificpolymers.com

Atom Transfer Radical Polymerization (ATRP) has emerged as a robust method for synthesizing well-defined polymers from a wide range of vinyl monomers. sigmaaldrich.comuni-regensburg.de It utilizes a transition metal complex to reversibly activate and deactivate the propagating polymer chains. uni-regensburg.de This technique has been successfully applied to the polymerization of vinylsilanes, enabling the synthesis of polymers with controlled molecular weights and narrow polydispersities. researchgate.netuni-regensburg.de The living nature of ATRP also facilitates the preparation of block copolymers by sequential monomer addition. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP method that relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. sigmaaldrich.comboronmolecular.com The choice of RAFT agent is crucial for achieving good control over the polymerization of a specific monomer. specificpolymers.commdpi.com RAFT has been successfully employed for the polymerization of various vinyl monomers, leading to polymers with complex architectures and controlled molecular weights. sigmaaldrich.comboronmolecular.com This technique offers a powerful platform for creating block copolymers containing vinylmethylsilacyclopentane units. rsc.org The synthesis of block copolymers via RAFT allows for the combination of different polymer segments, leading to materials with unique properties and potential applications. mdpi.com

CRP Technique Key Features Relevance to this compound
ATRP Utilizes a transition metal catalyst for reversible activation/deactivation of polymer chains. uni-regensburg.deEnables controlled polymerization of the vinyl group, leading to well-defined polysilanes and block copolymers. researchgate.net
RAFT Employs a chain transfer agent (CTA) to mediate polymerization via a reversible chain-transfer process. sigmaaldrich.comOffers a versatile method for synthesizing block copolymers incorporating this compound units with tailored architectures. rsc.org

Integration of Silacyclopentane Units into Advanced Polymeric Materials

The incorporation of silacyclopentane units into polymer backbones or as pendant groups can significantly influence the material's properties. These silicon-containing polymers often exhibit enhanced thermal stability, unique optical properties, and can serve as precursors to ceramic materials. acs.orgpsu.edu

The ability to create block copolymers through either ROP or CRP of this compound opens up possibilities for designing materials with microphase-separated morphologies. These ordered nanostructures can lead to materials with interesting mechanical, optical, and electronic properties. researchgate.netresearchgate.net For example, the combination of a flexible polysiloxane block with a more rigid block derived from this compound could result in thermoplastic elastomers with tunable properties.

Furthermore, the vinyl group in this compound can be utilized for post-polymerization modifications. For instance, polymers synthesized via ROP can be crosslinked through the pendant vinyl groups, leading to the formation of network structures with improved mechanical strength and solvent resistance.

Synthesis of Silicon-Containing Copolymers

The incorporation of silicon-containing monomers like this compound into polymer chains is primarily achieved through copolymerization. This process allows for the modification of existing polymers or the creation of entirely new materials with hybrid properties. The vinyl group on this compound enables it to participate in various chain-growth polymerization reactions, such as free radical, ionic, or coordination polymerization, alongside other vinyl monomers.

The resulting copolymers can be classified into several types based on the arrangement of the monomer units along the polymer chain. The specific type of copolymer obtained depends on the reactivity ratios of the comonomers and the polymerization conditions.

Table 1: Types of Copolymers and Their Synthesis Methods

Copolymer Type Description Synthesis Method
Statistical (Random) Monomer units are distributed randomly along the chain. Achieved when the reactivity ratios of the comonomers are similar.
Alternating Monomer units alternate in a regular ABAB pattern. Occurs when comonomers have a strong tendency to react with each other rather than themselves.
Block Composed of long sequences (blocks) of one monomer followed by a block of another. Synthesized via controlled/"living" polymerization techniques (e.g., ATRP, RAFT, NMP) where one monomer is polymerized first, followed by the sequential addition of the second monomer.

| Graft | A main polymer chain (backbone) has side chains (grafts) of a different polymer. | Can be produced by polymerizing a monomer from reactive sites along the backbone of another polymer. |

For instance, the copolymerization of this compound with a standard organic monomer like styrene (B11656) or an acrylate (B77674) could yield a statistical copolymer with a random distribution of silacyclopentane rings along a carbon backbone. The inclusion of these silicon-containing rings can significantly alter the properties of the parent polymer, enhancing its thermal stability, modifying its refractive index, or improving its surface properties. More advanced techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer architecture, enabling the synthesis of well-defined block copolymers where a block of, for example, polystyrene is covalently linked to a block of poly(this compound).

Functionalization of Polymer Chains with Silacyclopentane Groups

Functionalization refers to the modification of a polymer to impart new properties or reactivity. Incorporating this compound into a polymer chain is, in itself, a method of functionalization. The silacyclopentane group acts as a pendant functional moiety that modifies the polymer's characteristics. Research into nanocomposites has shown that functionalizing materials like palygorskite clay with organosilanes (such as vinyltrimethoxysilane) promotes the formation of covalent bonds and strong interactions between the filler and the polymer matrix, leading to improved mechanical properties. mdpi.com By analogy, the silacyclopentane groups along a polymer chain can enhance adhesion to inorganic surfaces or be sites for further chemical reactions.

Post-polymerization modification offers another route to functionalization. After the creation of a copolymer containing this compound, the incorporated silacyclopentane rings can potentially undergo further reactions. For example, the Si-C bonds within the strained five-membered ring could be susceptible to cleavage under specific conditions, allowing for the grafting of other molecules or the creation of cross-linking points within the material. This approach allows a single, optimized base polymer to be tailored for a variety of specific applications. dakenchem.com

Supramolecular Polymerization Concepts for Organosilicon Systems

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, creating ordered structures with emergent properties. nih.gov When these interactions are used to link monomers together, the result is a supramolecular polymer. nih.gov These materials are dynamic and can often respond to external stimuli, making them attractive for applications in "smart" materials.

In the context of organosilicon systems, supramolecular concepts are being explored to create advanced hybrid materials. For example, research has demonstrated that incorporating silsesquioxane and siloxane structures into metallosupramolecular polymers can enhance their mechanical and thermal properties. bgsu.edu This approach combines the stability of silicon-based structures with the dynamic nature of supramolecular bonds.

Non-Covalent Interactions and Self-Assembly of Organosilicon Monomers

The formation of supramolecular polymers is driven by the spontaneous self-assembly of monomers through a variety of specific, non-covalent interactions. demokritos.gr These interactions are typically weaker than covalent bonds, allowing for the reversible assembly and disassembly of the polymer structure. The precise control over these interactions is key to designing functional supramolecular systems.

Table 2: Key Non-Covalent Interactions in Supramolecular Assembly

Interaction Type Description
Hydrogen Bonding An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom. Multiple hydrogen bonds can be used to create strong, directional linkages.
π-π Stacking Attractive interactions between aromatic rings. These are important in the assembly of many organic electronic materials.
Host-Guest Interactions Involve the binding of a smaller "guest" molecule within the cavity of a larger "host" macrocycle (e.g., cyclodextrins, crown ethers). nih.govdemokritos.gr
Metal-Ligand Coordination The formation of coordinate bonds between metal ions and organic ligands. This can be used to assemble complex, ordered structures. bgsu.edu

| Van der Waals Forces | Weak, non-specific attractions between molecules arising from temporary fluctuations in electron distribution. |

While direct studies on the supramolecular assembly of this compound are not widely documented, the principles can be applied to organosilicon systems in general. A notable example is the use of polyhedral oligomeric silsesquioxane (POSS), a cage-like organosilicon compound, to direct the self-assembly of peptides. nih.gov By conjugating POSS to a peptide sequence, researchers were able to precisely control the aggregation pathways of the peptides, demonstrating that organosilicon moieties can be powerful tools in directing supramolecular self-assembly. nih.gov

Kinetic vs. Thermodynamic Control in Supramolecular Assembly

The final structure of a self-assembled system is governed by the interplay between thermodynamics and kinetics. ecust.edu.cn

Thermodynamic Control: Under thermodynamic control, the system has enough time and energy to explore all possible configurations and settles into the most stable, lowest-energy state. This process is reversible, and the final product is the thermodynamic product. ecust.edu.cnuvm.edu Thermodynamically controlled self-assembly often requires conditions that allow for the breaking and reforming of bonds, such as higher temperatures or longer reaction times, to overcome kinetic barriers. ecust.edu.cn

Kinetic Control: Under kinetic control, the product that forms fastest is the one that is isolated, even if it is not the most stable. This "kinetically trapped" state is a metastable product, and the system lacks the energy or time to rearrange into the more stable thermodynamic product. ecust.edu.cnnih.gov

The ability to switch between kinetic and thermodynamic control is a powerful tool in materials design. In many self-assembly processes, a kinetic product forms initially and then slowly transforms into the thermodynamic product over time. nih.gov By carefully selecting conditions such as temperature, solvent, or concentration, it is possible to isolate either the kinetic or the thermodynamic structure.

This concept is highly relevant to organosilicon supramolecular systems. The study involving POSS-peptide conjugates demonstrated that the organosilicon (POSS) component was instrumental in modulating the self-assembly pathway. nih.gov The POSS headgroup influenced the interactions between the peptide strands, allowing for the fine-tuning of the "pathway complexity (i.e., the kinetic and thermodynamic aspects of peptide self-assembly)". nih.gov This shows that organosilicon components can be strategically employed to direct the formation of specific, desired nanostructures by guiding the self-assembly process down a particular kinetic or thermodynamic path.

Emerging Research Applications and Future Outlook

Utility in Advanced Materials Science

In the realm of materials science, the structure of Vinylmethylsilacyclopentane offers a unique combination of a reactive vinyl group and a stable silacyclopentane (B13830383) ring. This duality allows for its integration into various material matrices, leading to the development of materials with enhanced properties.

This compound serves as a valuable monomer or comonomer in the synthesis of specialized silicon-containing polymers. The presence of the vinyl group allows for polymerization through various mechanisms, including addition and ring-opening polymerization. The resulting polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and unique optical and electronic characteristics.

The thermolytic decomposition of silicon-based polymers is a promising method for producing polymer-derived ceramics (PDCs). researchgate.net These ceramics, which can be ternary and multinary silicon-based materials, often exhibit enhanced thermomechanical properties. researchgate.net The molecular structure of the precursor polymer, which can be derived from monomers like this compound, directly influences the composition and microstructure of the final ceramic material. researchgate.net

Here is a table summarizing the types of silicon-containing polymers and their potential applications:

Polymer TypePrecursor CharacteristicsPotential Applications
PolysiloxanesFlexible siloxane backboneElastomers, sealants, dielectric materials mdpi.com
PolycarbosilanesSilicon-carbon backbonePrecursors for silicon carbide (SiC) ceramics mdpi.comrsc.org
PolysilazanesSilicon-nitrogen backbonePrecursors for silicon nitride (Si3N4) and silicon carbonitride (SiCN) ceramics researchgate.net

The field of electronic materials is constantly seeking new compounds to enable the next generation of devices. imperial.ac.ukkoreascience.kr this compound's silicon-based structure makes it a candidate for applications in this area. Silicon is a cornerstone of the electronics industry, and organosilicon compounds are being explored for their potential in various electronic applications, including as precursors for thin films and as components in semiconductor manufacturing. schrodinger.cominnovationnewsnetwork.com

The vinyl group in this compound can be functionalized or used in surface modification processes, which are critical in the fabrication of electronic components. For instance, the ability to form thin, uniform films is essential for creating insulators, dielectrics, and protective coatings in electronic devices. mdpi.com The unique molecular structure of this compound could lead to films with specific dielectric constants or other desirable electronic properties.

Recent research has focused on the synthesis of electronic nanomaterials with unconventional geometries, which can lead to novel electronic and spintronic effects. arxiv.org The versatility of organosilicon chemistry, including compounds like this compound, could play a role in the bottom-up synthesis of such complex nanostructures.

A key advantage of using this compound in materials science is the potential to create novel materials with properties that can be precisely controlled. aprcomposites.com.au The reactivity of the vinyl group allows for post-polymerization modification, where other functional groups can be attached to the polymer chain. This opens up possibilities for fine-tuning the material's surface energy, refractive index, and chemical reactivity.

The sol-gel process is one method that allows for the creation of materials with controlled microstructures and compositions at a molecular level. mdpi.com This technique can be used to produce a wide range of materials, including powders and thin films, for applications in electronics, optics, and catalysis. mdpi.com The incorporation of organosilicon precursors like this compound into sol-gel formulations could lead to hybrid organic-inorganic materials with unique combinations of properties.

The ability to tailor material properties is crucial for a wide range of applications, from advanced coatings and adhesives to sophisticated biomedical devices and sensors. unsw.edu.au The modular nature of polymer synthesis, starting from versatile monomers like this compound, provides a powerful platform for designing next-generation materials.

Role in Organic Synthesis Methodology

Beyond its applications in materials science, this compound is also a valuable tool for organic chemists. Its specific chemical structure allows it to serve as a building block for more complex molecules and as an intermediate in the synthesis of fine chemicals.

In organic synthesis, the construction of complex three-dimensional molecules is a significant challenge. illinois.edu this compound, with its defined stereochemistry and reactive functional group, can serve as a chiral building block. This allows chemists to introduce a specific structural motif into a larger molecule with a high degree of control.

The concept of using modular building blocks has revolutionized the way chemists approach the synthesis of complex targets. opentextbc.canih.gov By having a library of well-defined starting materials, synthetic routes can be designed to be more efficient and convergent. organic-chemistry.org this compound fits well into this paradigm, offering a unique combination of a cyclic silane (B1218182) and a vinyl group that can participate in a variety of chemical transformations.

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. technion.ac.ilmdpi.com The synthesis of these molecules often requires multiple steps and the use of specific intermediates to introduce key structural features. orgsyn.org

This compound can act as a synthetic intermediate, where the vinyl group undergoes transformations such as hydrosilylation, oxidation, or addition reactions to introduce new functionalities. organic-chemistry.org The silacyclopentane ring can also be cleaved under certain conditions to yield linear organosilicon compounds, further expanding its synthetic utility. This versatility makes it a valuable precursor in multi-step synthetic sequences aimed at producing high-value fine chemicals. ugent.be

Theoretical Design and Predictive Modeling for Organosilicon Systems

The advancement of computational chemistry has provided powerful tools for the in-silico design and analysis of organosilicon compounds, including cyclic silanes like this compound. These theoretical approaches allow researchers to predict molecular properties, understand reaction mechanisms, and design novel materials with tailored characteristics before undertaking expensive and time-consuming laboratory synthesis.

Computational Design of Novel Cyclic Silanes

Computational design leverages quantum mechanical and molecular mechanics methods to model the structure and behavior of molecules. For cyclic silanes, these studies are crucial for understanding ring strain, conformational preferences, and electronic properties that govern their reactivity and potential applications.

Density Functional Theory (DFT) is a predominant method used to predict the geometric and electronic structures of organosilicon compounds. numberanalytics.com For instance, computational studies on silacyclopentane derivatives have successfully elucidated reaction mechanisms, such as the stereochemistry of β-elimination reactions, by calculating the energy profiles of possible pathways. researchgate.net Methods like the B3LYP functional combined with basis sets such as 6-31G(d) are commonly employed to simulate silicone structures and their thermochemistry. researchgate.net

Computational modeling can also explore the potential energy surfaces of reactions involving cyclic silanes. Ab initio molecular orbital (MO) calculations are used to locate transition states, providing insight into reaction kinetics and thermodynamic favorability. mdpi.com For example, computational studies on the denitrogenation of related silacyclo-precursors revealed that a stepwise pathway is thermodynamically preferred for generating a singlet diradical, a finding critical for understanding the reactive intermediates formed. acs.org These methods are instrumental in designing novel cyclic silanes by predicting the outcomes of synthetic strategies and identifying stable, yet functional, molecular architectures.

Table 1: Computational Methods in Cyclic Silane Design

Method Application Typical Use Case for Cyclic Silanes Reference
Density Functional Theory (DFT) Calculation of electronic structure, geometry optimization, reaction energies. Predicting stable conformations of this compound; calculating ring strain. numberanalytics.commdpi.com
Ab Initio Molecular Orbital (MO) Theory High-accuracy energy calculations, searching for transition states. Elucidating reaction mechanisms for polymerization or functionalization. mdpi.com
Molecular Mechanics (MM) Simulation of large systems, conformational analysis. Studying the dynamics and intermolecular interactions of polymers derived from cyclic silanes. numberanalytics.com

Predictive Models for Reactivity and Material Performance

Predictive modeling in organosilicon chemistry often utilizes Quantitative Structure-Property Relationship (QSPR) and machine learning approaches to correlate molecular structures with physical, chemical, or biological properties. nsf.gov These models are built from datasets of known compounds and can be used to estimate the properties of new, untested molecules like derivatives of this compound.

Graph-based deep learning (GBDL) models have emerged as a powerful tool, representing molecules as graphs (atoms as nodes, bonds as edges) to predict properties. nsf.gov For instance, GBDL models have been developed to predict the flash points of organosilicon compounds with a high degree of accuracy. nsf.govresearchgate.net One study reported a model for organosilicons achieving a coefficient of determination (R²) of 0.81, demonstrating a strong capability to model the data distribution. nsf.gov Another QSPR model for predicting organosilicon flash points, using a structure group contribution approach, showed an R² of 0.9330 on the training data and a predictive capability (Q²) of 0.8868 on a test set. researchgate.net

Beyond physical properties, machine learning models are being developed to predict chemical reactivity. arxiv.org Equivariant neural networks, for example, can predict reaction energy barriers with high data efficiency, even for complex systems like charged organosilicon compounds, which are challenging for traditional semi-empirical methods. arxiv.org Such models could predict the reactivity of the vinyl group or the Si-C bonds within the this compound ring, guiding its use in polymerization or as a synthetic intermediate.

Table 2: Performance of Predictive Models for Organosilicon Compounds

Model Type Predicted Property Performance Metric Value Reference
GBDL (MPNN) Flash Point R² (test data) 0.81 nsf.gov
QSPR (SGC) Flash Point R² (training set) 0.9330 researchgate.net
QSPR (SGC) Flash Point Q² (testing set) 0.8868 researchgate.net

Future Directions in this compound Research

The future of organosilicon chemistry is driven by demands for sustainable synthesis, advanced materials, and novel applications in high-tech fields. numberanalytics.comsbfchem.com Research into this compound and its derivatives is poised to align with these broader trends.

A primary future direction is the development of more efficient and sustainable synthetic routes. numberanalytics.com This includes exploring green chemistry principles and new catalytic systems for the synthesis and polymerization of this compound. The on-demand, automated synthesis of specifically functionalized organosilanes, potentially using photocatalysis, represents a frontier that could allow for the rapid creation of bespoke molecules derived from a this compound scaffold. nus.edu.sg

In materials science, this compound serves as a monomer for silicon-containing polymers. Future research will likely focus on controlling the polymerization process to create materials with precisely defined properties. This includes exploring its use in creating silicon-based polymers for advanced applications such as new energy storage technologies, like silicon-based batteries, or as components in high-performance sealants and medical devices. numberanalytics.com

Furthermore, the unique structure of this compound, combining a strained ring with a reactive vinyl group, makes it an interesting building block for complex molecular architectures. Future synthetic research may focus on leveraging this reactivity to construct novel carbon- and silicon-stereogenic silacyclopentanes. researchgate.net The development of new reactions involving organosilicon compounds remains a key area of research, and this compound could serve as a valuable substrate in this exploratory work. thieme-connect.com As computational tools become more powerful, they will play an increasingly integral role in guiding this research, from designing new catalysts for polymerization to predicting the properties of resulting materials and inspiring new applications in fields ranging from electronics to biomedicine. bohrium.com

Table of Mentioned Compounds

Compound Name
This compound

Conclusion and Future Perspectives

Summary of Key Academic Contributions to Vinylmethylsilacyclopentane Chemistry

Academic and industrial research into this compound has primarily centered on its synthesis and its potential as a monomer for polymerization. The presence of both a strained silacyclopentane (B13830383) ring and a reactive vinyl group makes it a bifunctional building block of significant interest.

A key contribution to the synthesis of this compound is a process involving the reaction of an organosilane with a dihalo organic compound. Specifically, the synthesis can be achieved by reacting a suitable organosilane, such as methylvinyldichlorosilane, with 1,4-dichlorobutane (B89584) in the presence of magnesium metal and a solvent like dibutyl diglyme. google.comgoogle.com This reaction proceeds via the formation of a Grignard intermediate, which then undergoes an intramolecular ring-closure to form the silacyclopentane ring. google.com This method allows for the creation of the cyclic organosilane in yields reported to be between 70% and 85% after distillation. google.com

While specific academic studies on the reactivity of this compound are limited, its chemical behavior can be inferred from its functional groups. The vinyl group is known to participate in a variety of reactions, most notably hydrosilylation, which is a fundamental process for creating silicon-carbon bonds. researchgate.net This reaction involves the addition of a Si-H bond across the double bond. Furthermore, the strained five-membered ring structure suggests its potential to undergo ring-opening polymerization (ROP). ROP is a common method for producing polysiloxanes and polycarbosilanes, where the relief of ring strain provides the thermodynamic driving force for polymerization. researchgate.netdntb.gov.ua The polymerization of functionalized cyclic monomers is a critical route to advanced polymers with tailored properties. nih.govresearchgate.net

Unresolved Challenges and Open Questions in Silacyclopentane Research

Despite progress, the chemistry of silacyclopentanes is not without its challenges. These hurdles must be overcome to fully exploit the potential of compounds like this compound.

One of the most significant challenges is the stereoselective synthesis of functionalized silacyclopentanes. researchgate.netnumberanalytics.com Creating silacycles with specific stereochemistry—that is, a well-defined three-dimensional arrangement of atoms at both carbon and silicon stereogenic centers—is a formidable task. researchgate.netacs.org The development of catalytic asymmetric methods to control this stereochemistry is crucial, as the properties of the resulting molecules and any polymers derived from them are highly dependent on their 3D structure. oup.com

Another major area of ongoing research is achieving controlled ring-opening polymerization . Key challenges in the ROP of cyclic silanes include:

Preventing side reactions : Intramolecular transfer reactions, often termed "backbiting," can lead to the formation of undesired cyclic oligomers instead of the desired linear high-molecular-weight polymer. researchgate.net

Controlling polymer properties : Achieving polymers with a narrow molecular weight distribution (low dispersity) and predictable molecular weights remains difficult. This level of control is essential for producing materials with consistent and reliable properties. nih.gov

Catalyst development : The search for efficient catalysts that can promote living polymerization—a process without termination or chain transfer—is a primary goal. Such catalysts would allow for the synthesis of well-defined block copolymers. researchgate.net

Finally, the synthesis of functionalized silacyclopentanes with a wide variety of appended chemical groups is an ongoing challenge. Many synthetic methods rely on harsh organometallic reagents, which limits the types of functional groups that can be tolerated. nih.gov Developing milder, more general methods for introducing functionality onto the silacyclopentane ring would significantly expand their utility in synthesis and materials science. nih.gov

Research ChallengeKey IssuesRelevance to this compound
Stereoselective Synthesis Control over C- and Si-stereocenters; development of asymmetric catalysts. researchgate.netresearchgate.netoup.comSynthesis of enantiomerically pure this compound would lead to chiral polymers with specialized properties.
Controlled Polymerization Preventing side-reactions (e.g., backbiting); controlling molecular weight and dispersity; finding catalysts for living polymerization. nih.govresearchgate.netEssential for producing well-defined polysiloxanes or polycarbosilanes from this monomer with predictable material properties.
Functional Group Tolerance Limited compatibility of many synthetic methods with diverse functional groups. nih.govDeveloping new synthetic routes would allow for derivatives of this compound bearing other useful functionalities.

Prospective Research Avenues for this compound and its Derivatives

The unique structure of this compound opens up several promising avenues for future research, particularly in the realm of polymer and materials chemistry.

A primary future direction is the use of this compound as a monomer to create novel functional polymers . Through ROP, it can be polymerized to form a polycarbosilane backbone. The pendant vinyl groups along the polymer chain then serve as handles for post-polymerization modification. nih.gov This would allow for the attachment of a wide array of chemical moieties, enabling the creation of materials with tailored properties such as:

Advanced Coatings and Adhesives : Functional groups can be introduced to enhance adhesion, thermal stability, or hydrophobicity. nih.govencyclopedia.pub

Biomedical Materials : Biocompatible or bioactive groups could be grafted onto the polymer backbone for applications like drug delivery or medical implants. researchgate.net

Elastomers and Resins : Cross-linking through the vinyl groups could produce robust thermosets and elastomers with unique mechanical properties.

The development of new catalytic systems is another critical research avenue. This includes designing catalysts for more efficient and stereoselective synthesis of this compound and its derivatives, as well as novel catalysts for its controlled polymerization. researchgate.netacs.org Organocatalysis and photoredox catalysis are emerging as powerful tools for such transformations under mild conditions. nih.govnih.gov

Furthermore, there is growing interest in the chemical recycling and sustainability of silicon-based polymers. rsc.org Research into the depolymerization of polymers derived from this compound could lead to circular material lifecycles, where the polymer waste is efficiently converted back to the monomer for reuse. rsc.org

Finally, the combination of a strained ring and a reactive vinyl group makes this compound a valuable substrate for exploring novel synthetic transformations . This could include investigating its behavior in ring-enlargement reactions to form larger silacycles or its use as a compact, bifunctional building block in the total synthesis of complex organic molecules. oup.comacs.orgresearchgate.net

Prospective Research AreaPotential OutcomeScientific Impact
Functional Polymers via ROP Creation of polysiloxanes/polycarbosilanes with pendant vinyl groups for post-polymerization modification. nih.govAccess to a new class of tailored materials for coatings, biomedical uses, and advanced elastomers. researchgate.netencyclopedia.pub
Advanced Catalysis Development of efficient catalysts for stereoselective synthesis and controlled, living polymerization. researchgate.netresearchgate.netImproved control over polymer architecture and material properties; more sustainable synthetic routes.
Chemical Recycling Methods for the efficient depolymerization of polymers back to the monomer. rsc.orgContribution to a circular economy for silicone-based materials.
Novel Synthetic Applications Use as a building block in complex synthesis and for creating other novel organosilicon structures. oup.comresearchgate.netExpansion of the synthetic chemist's toolbox with a versatile silicon-containing reagent.

Q & A

Q. How can researchers validate the proposed reaction mechanisms for this compound using isotopic labeling?

  • Methodological Answer : Synthesize deuterated or 13C^{13}\text{C}-labeled analogs and track isotopic distribution in products via mass spectrometry. Compare kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .

Guidance for Peer Review and Publication

Q. What criteria should reviewers prioritize when evaluating manuscripts on this compound?

  • Methodological Answer : Scrutinize experimental reproducibility (e.g., detailed SI files), statistical rigor (e.g., p-values, confidence intervals), and alignment with theoretical frameworks. Ensure novelty by cross-referencing against existing patents and databases .

Q. How should researchers structure a manuscript to highlight the significance of this compound in materials science?

  • Methodological Answer : Use the "Context-Problem-Solution-Impact" framework in the abstract. In the introduction, link to silicon-based polymer literature gaps. In results, emphasize comparative performance metrics (e.g., thermal stability vs. siloxanes) .

Ethical and Methodological Pitfalls

Q. What are common pitfalls in interpreting NMR data for this compound derivatives?

  • Methodological Answer : Overlooking scalar coupling in 29Si^{29}\text{Si} NMR or misassigning diastereotopic protons. Mitigate by using 2D NMR (e.g., COSY, HSQC) and referencing deuterated solvent peaks .

Q. How can researchers avoid bias in selecting catalysts for this compound synthesis?

  • Methodological Answer : Use blinded screening protocols where possible. Disclose all tested catalysts in supplementary information, including negative results, to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.